molecular formula C16H13ClN2O2 B243966 N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No. B243966
M. Wt: 300.74 g/mol
InChI Key: MYOVPAUHWKYTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. It is also known by its chemical name, CBX-8, and has been the subject of several studies exploring its synthesis, mechanism of action, and potential biochemical and physiological effects.

Mechanism of Action

CBX-8 works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. By inhibiting BRD4, CBX-8 can prevent the expression of genes that are involved in the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
CBX-8 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of CBX-8 is its specificity for BRD4, which makes it a potentially more effective cancer treatment than other drugs that target multiple proteins. However, its effectiveness may be limited by the development of resistance in cancer cells, as well as by potential toxicity and side effects.

Future Directions

There are several potential future directions for research on CBX-8. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to more effective cancer treatments. Another area of interest is the exploration of CBX-8's potential applications in other areas of research, such as inflammation and autoimmune diseases. Finally, further research is needed to better understand the mechanisms underlying CBX-8's effects on cancer cells and to identify potential biomarkers that could be used to predict response to treatment.

Synthesis Methods

The synthesis of CBX-8 involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-amino-5-methylbenzoxazole in the presence of thionyl chloride and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield the final compound.

Scientific Research Applications

CBX-8 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.

properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C16H13ClN2O2/c1-9-3-6-15-14(7-9)19-16(21-15)12-8-11(18-10(2)20)4-5-13(12)17/h3-8H,1-2H3,(H,18,20)

InChI Key

MYOVPAUHWKYTTH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C)Cl

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C)Cl

Origin of Product

United States

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